8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline
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Overview
Description
8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline is a complex organic compound featuring a quinoline core substituted with a sulfonyl group and a piperidine ring containing a 1-methyl-1H-pyrazol-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its sulfonyl group and piperidine ring make it a valuable building block for the construction of heterocyclic compounds.
Biology: Research has shown that derivatives of this compound exhibit biological activities, such as antileishmanial and antimalarial properties. These activities make it a potential candidate for the development of new therapeutic agents.
Medicine: The compound's derivatives have been studied for their potential use in treating various diseases, including infectious diseases and cancer. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.
Industry: In material science, this compound can be used to develop new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline exerts its effects involves its interaction with specific molecular targets. The sulfonyl group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents and functional groups.
Pyrazole derivatives: Compounds containing pyrazole rings are structurally similar but may have different substituents.
Sulfonyl-containing compounds: These compounds feature sulfonyl groups but may have different core structures and substituents.
Uniqueness: 8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline stands out due to its unique combination of a quinoline core, a sulfonyl group, and a piperidine ring containing a pyrazole moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
8-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-21-12-9-16(20-21)15-7-4-11-22(13-15)25(23,24)17-8-2-5-14-6-3-10-19-18(14)17/h2-3,5-6,8-10,12,15H,4,7,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWWEAQPQHXGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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